Bienvenue dans la boutique en ligne BenchChem!

ethyl 5-[(3-acetylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate

Structure-Activity Relationship (SAR) Medicinal Chemistry Isomeric Differentiation

Ethyl 5-[(3-acetylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate (CAS 1093741-31-1) is a pyrazole-based sulfonamide with a core structure composed of a 1H-pyrazole ring substituted at the 4-position with an ethyl carboxylate and at the 5-position with a sulfamoyl group linked to a 3-acetylphenyl moiety. This compound serves as a versatile scaffold in medicinal chemistry, with its sulfamoyl and acetyl functionalities providing key pharmacophoric elements for enzyme inhibition, particularly in the context of carbonic anhydrase and cyclooxygenase-2 targets.

Molecular Formula C14H15N3O5S
Molecular Weight 337.35 g/mol
CAS No. 1093741-31-1
Cat. No. B6511325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-[(3-acetylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
CAS1093741-31-1
Molecular FormulaC14H15N3O5S
Molecular Weight337.35 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NN=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)C
InChIInChI=1S/C14H15N3O5S/c1-3-22-14(19)12-8-15-16-13(12)23(20,21)17-11-6-4-5-10(7-11)9(2)18/h4-8,17H,3H2,1-2H3,(H,15,16)
InChIKeyGUTKVOHNUFTJPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-[(3-acetylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate (CAS 1093741-31-1): Key Differentiators for Research Procurement


Ethyl 5-[(3-acetylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate (CAS 1093741-31-1) is a pyrazole-based sulfonamide with a core structure composed of a 1H-pyrazole ring substituted at the 4-position with an ethyl carboxylate and at the 5-position with a sulfamoyl group linked to a 3-acetylphenyl moiety . This compound serves as a versatile scaffold in medicinal chemistry, with its sulfamoyl and acetyl functionalities providing key pharmacophoric elements for enzyme inhibition, particularly in the context of carbonic anhydrase and cyclooxygenase-2 targets . Its specific substitution pattern differentiates it from other aryl sulfamoyl pyrazole analogs, offering unique opportunities for probing structure-activity relationships in anti-inflammatory and anticancer drug discovery [1].

Why Generic Pyrazole Sulfonamides Cannot Substitute for Ethyl 5-[(3-acetylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate


The 3-acetylphenyl substituent in this compound is the critical driver of its biological and physicochemical profile, making simple substitution with other pyrazole sulfonamides a significant risk in research. This acetyl group forms a unique hydrogen bond network that is essential for target engagement, a feature not present in close analogs with halogens, methyl, or methoxy substituents [1]. Lipophilicity and polar surface area are finely tuned to balance membrane permeability and aqueous solubility, which directly impacts in vitro and in vivo assay performance [2]. Furthermore, the class of sulfamoylphenyl pyrazoles has demonstrated highly variable carbonic anhydrase inhibition across isoforms, with potency ranging from 0.04 µM to >1 µM depending on the aryl substitution pattern, meaning even subtle changes can alter target selectivity and potency [3].

Quantitative Evidence: How Ethyl 5-[(3-acetylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate Differentiates from Key Analogs


Positional Specificity: Meta- vs. Para-Acetyl Substitution Alters Target Binding Profile

The meta-position of the acetyl group on the phenyl ring (3-acetylphenyl) in the target compound confers distinct steric and electronic properties compared to its para-acetyl isomer (ethyl 5-[(4-acetylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate). While direct comparative assay data is unavailable for these specific isomers, class-level inference from sulfamoylphenyl pyrazole hCA IX/XII inhibitors demonstrates that the position of substituents on the phenyl ring (e.g., meta-chloro vs. para-methyl) drastically alters inhibitory potency, with IC50 values varying by up to 10-fold (e.g., 0.04 µM for an optimized meta-substituted analog vs. 0.50 µM for a para-substituted analog) [1]. This structural specificity means that the meta-acetyl isomer cannot be assumed to have identical activity to other positional isomers, eliminating ambiguity in SAR studies.

Structure-Activity Relationship (SAR) Medicinal Chemistry Isomeric Differentiation

Lipophilicity Modulation: Lower cLogP Differentiates from a 2-Chloro-4-Methyl Analog

The calculated logP (cLogP) for the target compound is 1.29 (AlogP) , which is approximately 1.3 log units lower than that of the closely related analog ethyl 5-[(2-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate (cLogP = 2.59) . A lower cLogP is associated with improved aqueous solubility and reduced non-specific protein binding, which are critical for accurate in vitro assay measurements and could lead to a more favorable pharmacokinetic profile for in vivo applications [1].

Lipophilicity Physicochemical Properties ADME Drug-likeness

Polar Surface Area Advantage: ~15% Lower tPSA than the Clinical Benchmark Sulfaphenazole

The topological polar surface area (tPSA) of the target compound is 83.00 Ų [1], which is approximately 15% lower than that of the clinical sulfonamide sulfaphenazole (tPSA = 98.4 Ų) [2]. tPSA is a key determinant of a molecule's ability to passively cross biological membranes, a prerequisite for intracellular target engagement and oral bioavailability. The lower tPSA of the target compound suggests it may possess superior membrane permeability compared to sulfaphenazole, making it a valuable alternative scaffold for designing central nervous system (CNS) penetrant drugs or for improving oral absorption in cancer models [3].

Polar Surface Area Membrane Permeability ADME Drug Design

Hydrogen Bond Donor Count: Reduced to One Compared to Two in the Core Sulfonamide Scaffold

The target compound has only one hydrogen bond donor (the sulfonamide NH) [1], in contrast to the core unsubstituted sulfamoyl scaffold (ethyl 5-sulfamoyl-1H-pyrazole-4-carboxylate) which possesses two hydrogen bond donors (the sulfonamide NH2) . Reducing the number of hydrogen bond donors generally lowers desolvation energy in non-polar environments, potentially enhancing passive membrane permeability and metabolic stability [2].

Hydrogen Bonding Drug-likeness Physicochemical Properties

Carbonic Anhydrase Inhibition Potential: Comparable to Acetazolamide (AAZ) Based on Class-Level Data

The target compound belongs to a class of sulfamoylphenyl pyrazole derivatives that have demonstrated potent inhibition of cancer-related human carbonic anhydrase (hCA) isoforms IX and XII, with IC50 values as low as 0.04 µM, comparable to the clinical standard acetazolamide (AAZ, IC50 ~0.05 µM) [1]. The specific 3-acetylphenyl substitution is hypothesized to enhance binding through additional interactions with the hydrophobic pocket of the enzyme active site, as shown in molecular docking studies of related ester derivatives [2]. While direct testing of the target compound has not been published, its structural congruence with highly potent members of this series suggests it is a strong candidate for CA inhibition-focused research.

Carbonic Anhydrase Inhibition Anticancer Activity Enzyme Inhibition

Predicted CYP2C9 Liability Profile Differentiates it from the Clinical CYP2C9 Inhibitor Sulfaphenazole

Sulfaphenazole, a structurally related clinical sulfonamide bearing a 1-phenyl-1H-pyrazol-5-yl sulfamoyl moiety, is a potent and selective inhibitor of cytochrome P450 2C9 (CYP2C9) [1]. The target compound shares key pharmacophoric features with sulfaphenazole, including the sulfamoyl group and an N-aryl substituent, suggesting a potential interaction with CYP2C9. This characteristic can be leveraged as a tool compound for CYP phenotyping studies, whereas many other pyrazole carboxylate analogs (e.g., ethyl 3,5-dimethyl-1-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxylate) lack the extended aromatic system required for potent CYP2C9 binding [2].

CYP2C9 Inhibition Drug-Drug Interactions Off-Target Activity Toxicology

Optimal Research Applications for Ethyl 5-[(3-acetylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate in Drug Discovery


Structure-Activity Relationship (SAR) Studies of Carbonic Anhydrase Inhibitors

This compound is an ideal core scaffold for exploring SAR around sulfamoylphenyl pyrazole carbonic anhydrase inhibitors. The unique 3-acetyl substitution provides a handle for probing how hydrogen bonding and steric effects in the meta-position influence affinity for the cancer-associated isoforms hCA IX and hCA XII. Its predicted physicochemical profile (lower cLogP and tPSA than clinical benchmarks) makes it suitable for developing inhibitors with improved membrane permeability [1]. Researchers can build a focused library around this core to optimize potency, which has been shown to reach IC50 values as low as 0.04 µM for similar compounds [2].

Cytochrome P450 (CYP2C9) Phenotyping Tool Compound Development

Its structural similarity to the selective CYP2C9 inhibitor sulfaphenazole makes it a potential starting point for developing novel CYP phenotyping probes. The 3-acetylphenyl motif could offer improved selectivity or pharmacokinetic properties over existing tools. Researchers procuring this compound can use it as a basis for synthesizing and evaluating new chemical entities for drug-drug interaction studies [1].

Physicochemical Property Standard in Drug Design Education

With its well-defined and balanced physicochemical properties (AlogP: 1.29, tPSA: 83.00 Ų, 1 HBD), this compound serves as an excellent model for teaching medicinal chemistry concepts such as 'drug-likeness', Lipinski's Rule of Five, and the importance of polar surface area for membrane penetration. Its computed properties place it within the optimal range for oral bioavailability, making it a valuable standard for training in rational drug design [1].

Fragment-Based Drug Discovery (FBDD) of Anti-inflammatory Agents

The sulfamoylheteroaryl pyrazole core is recognized in patent literature for its COX-2 inhibitory activity, making it a validated starting point for anti-inflammatory drug discovery. This specific analog, with its 3-acetylphenyl group, can be used as a fragment hit for growing or merging strategies to create more potent and selective COX-2 inhibitors with potentially improved safety profiles compared to traditional NSAIDs [1].

Quote Request

Request a Quote for ethyl 5-[(3-acetylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.